Mavacamten-d5

Bioanalytical Chemistry LC-MS/MS Method Validation Stable Isotope Labeling

Mavacamten-d5's 5-deuterium substitution pattern (Δm/z = +5 Da) enables complete co-elution with unlabeled Mavacamten in LC-MS/MS, a property not reliably achieved by d1, d6, or d7 isotopologues. This ensures accurate matrix effect correction and ion suppression compensation, meeting FDA/EMA bioanalytical validation requirements for therapeutic drug monitoring and pharmacokinetic studies. Substituting with structural analogs or non-optimized isotopologues compromises assay accuracy. Choose the validated gold-standard internal standard for precise, reproducible Mavacamten quantitation in plasma, serum, urine, and tissue homogenates.

Molecular Formula C15H19N3O2
Molecular Weight 278.36 g/mol
Cat. No. B12384923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMavacamten-d5
Molecular FormulaC15H19N3O2
Molecular Weight278.36 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i4D,5D,6D,7D,8D
InChIKeyRLCLASQCAPXVLM-MEKJEUOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mavacamten-d5: Deuterated Myosin Inhibitor for Precise Bioanalysis and Pharmacokinetic Research


Mavacamten-d5 (also known as MYK461-d5 or SAR439152-d5) is a deuterium-labeled derivative of the first-in-class cardiac myosin inhibitor Mavacamten (Camzyos®). [1] This compound features five hydrogen atoms on the phenyl ring replaced with deuterium isotopes, resulting in a molecular formula of C₁₅H₁₄D₅N₃O₂ and a monoisotopic mass of 278.179 Da. As a stable isotope-labeled internal standard (SIL-IS), Mavacamten-d5 is designed to co-elute with the unlabeled analyte Mavacamten during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, while providing a distinct mass difference for accurate quantitation. This characteristic makes it an indispensable tool for bioanalytical method development, therapeutic drug monitoring, and pharmacokinetic studies, rather than a direct therapeutic agent itself.

Why Mavacamten-d5 Cannot Be Replaced by Other Mavacamten Isotopologues in Analytical Workflows


The selection of a specific deuterated internal standard for LC-MS/MS quantification is not interchangeable due to critical differences in isotopic labeling patterns, mass spectrometric behavior, and chromatographic co-elution properties. Substituting Mavacamten-d5 with other available Mavacamten isotopologues—such as Mavacamten-d1, -d6, or -d7—can introduce significant errors in quantitative bioanalysis. Each isotopologue possesses a unique mass shift and a distinct retention time, which can lead to inaccuracies in matrix effect correction and ion suppression/enhancement compensation. [1] Furthermore, the use of a non-deuterated structural analog (e.g., Aficamten or Vericiguat) as an internal standard fails to provide the near-identical physicochemical properties required for precise isotope dilution mass spectrometry, compromising assay accuracy, precision, and reproducibility. Mavacamten-d5's specific five-deuterium substitution pattern is designed to balance optimal mass separation from the analyte (Δm/z = +5 Da) while maintaining complete co-elution, a combination not guaranteed by other labeled forms. [2]

Quantitative Evidence for Mavacamten-d5: Direct Comparisons and Performance Metrics


Comparative Isotopic Purity and Suitability for Bioanalysis

Mavacamten-d5 provides a precise +5 Da mass shift over the unlabeled analyte, Mavacamten. This specific mass difference is optimal for minimizing cross-talk between the analyte and internal standard channels in multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers, while being less susceptible to interference from endogenous biological matrix components compared to a +1 Da shift (Mavacamten-d1). [1] A comparative analysis of isotopologue performance indicates that a +5 Da shift significantly reduces isotopic peak overlap from the natural abundance of 13C in the analyte, which is a common source of quantification error for +3 Da or lower labels.

Bioanalytical Chemistry LC-MS/MS Method Validation Stable Isotope Labeling

Matrix Effect Compensation Accuracy Compared to Non-Deuterated Internal Standards

In a validated UPLC-MS/MS method for Mavacamten quantification in rat plasma, the use of a non-deuterated internal standard (Vericiguat) resulted in intra-day and inter-day accuracy ranging from -2.4% to 9.1%, with precision ≤4.2%. While this method met bioanalytical guidelines, the use of a co-eluting deuterated internal standard like Mavacamten-d5 is expected to further improve accuracy and precision by fully compensating for matrix-induced ion suppression/enhancement, a phenomenon that can vary significantly between structurally dissimilar compounds. Class-level data indicates that SIL-IS can reduce matrix effect variability by up to 50-70% compared to structural analogs. [1]

Bioanalysis Pharmacokinetics Drug-Drug Interaction Studies

Batch-to-Batch Consistency and Purity Specification for Regulatory Compliance

Mavacamten-d5 from reputable vendors is supplied with a Certificate of Analysis (CoA) indicating a minimum purity of 98.61%, as determined by HPLC. [1] This high purity, combined with rigorous quality control measures, is essential for its use as a reference standard in methods intended for regulatory submission (e.g., ANDA, DMF). In contrast, other in-class compounds or alternative Mavacamten analogs may not be supplied with the same level of validated purity data or may have variable batch-to-batch purity, introducing uncontrolled variability into analytical assays.

Quality Control Regulatory Science Method Validation

Optimal Use Cases for Mavacamten-d5 in Pharmaceutical Development and Clinical Research


Validated LC-MS/MS Method Development for Mavacamten in Biological Matrices

Mavacamten-d5 is the preferred internal standard for developing robust and sensitive LC-MS/MS assays for quantifying Mavacamten in plasma, serum, urine, and tissue homogenates. Its co-elution and mass shift properties ensure accurate correction for matrix effects and instrument variability, which is essential for meeting FDA and EMA bioanalytical method validation guidelines. [1]

Preclinical and Clinical Pharmacokinetic Studies

In studies assessing Mavacamten's absorption, distribution, metabolism, and excretion (ADME), Mavacamten-d5 provides the analytical precision required to calculate key PK parameters (Cmax, AUC, t1/2). This is particularly critical in drug-drug interaction studies, where accurate quantification of Mavacamten exposure is needed to assess the impact of CYP2C19 inhibitors or inducers.

Therapeutic Drug Monitoring (TDM) in Patient Care

Given Mavacamten's narrow therapeutic index and CYP2C19 genotype-dependent pharmacokinetics, TDM is recommended to guide dose titration. Mavacamten-d5 serves as the gold-standard internal standard for clinical laboratories performing these assays, ensuring patient safety and therapeutic efficacy by providing accurate and reproducible drug concentration measurements. [2]

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